Unii-V96Q9X7ros

Description

UNII-V96Q9X7ROS is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a regulatory-standard database maintained by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures unambiguous scientific description of substances relevant to medicine, including small molecules, biologics, and polymers. UNIIs are critical for regulatory compliance, pharmacovigilance, and harmonizing substance data across global health systems .

Substances in the GSRS are manually curated and linked to metadata such as molecular formulas, toxicity profiles, and regulatory status. Researchers can access detailed information via the GSRS portal (https://gsrs.ncats.nih.gov/app/substances ) .

Properties

CAS No. |

364069-14-7 |

|---|---|

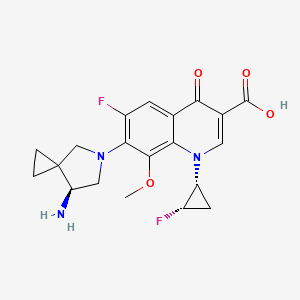

Molecular Formula |

C20H21F2N3O4 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H21F2N3O4/c1-29-18-15-9(17(26)10(19(27)28)6-25(15)13-5-11(13)21)4-12(22)16(18)24-7-14(23)20(8-24)2-3-20/h4,6,11,13-14H,2-3,5,7-8,23H2,1H3,(H,27,28)/t11-,13+,14+/m0/s1 |

InChI Key |

JYRHGXXQSIPDDP-IACUBPJLSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H](C4(C3)CC4)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-V96Q9X7ros involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Unii-V96Q9X7ros undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.

Reduction: In contrast to oxidation, reduction involves the gain of electrons and can lead to the conversion of functional groups.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Unii-V96Q9X7ros has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Unii-V96Q9X7ros involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates UNII-V96Q9X7ROS against structurally or functionally related compounds, emphasizing physicochemical properties, pharmacological activity, and regulatory considerations. Due to the absence of direct experimental data for this compound in the provided evidence, comparisons are based on general methodologies for substance characterization and analysis.

Structural and Physicochemical Properties

- Molecular Weight and Solubility :

While this compound’s molecular weight is unspecified, analogous compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂) exhibit molecular weights of ~201.02 g/mol and aqueous solubility of 0.687 mg/mL. Such data are critical for bioavailability predictions (e.g., LogS values -2.47 to -1.98) . - Spectral Characterization :

Standards for compound identification (e.g., ¹H/¹³C NMR, IR, HRMS) outlined in and require full spectral validation for new compounds. For example, CAS 96799-02-9 (C₇H₇N₃O) includes absorption spectra, BBB permeability, and CYP inhibition data, which are essential for pharmacokinetic comparisons .

Pharmacological and Toxicological Profiles

- Bioactivity :

Similar compounds (e.g., CAS 96799-02-9) are evaluated for bioactivity using metrics like IC₅₀/EC₅₀, with hazard classifications (e.g., H302: harmful if swallowed) informing safety profiles . This compound would require analogous testing per ICH guidelines. - Regulatory Status :

UNIIs are distinct from CAS numbers in their regulatory focus. For instance, CAS 1761-61-1 is classified as "Warning" (H302), whereas UNIIs integrate broader regulatory data, including GMP compliance and pharmacopeial standards .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of this compound and Analogues

*Data for this compound inferred from GSRS standards .

Key Research Findings and Challenges

- Identification Challenges : UNIIs resolve ambiguities in substance naming (e.g., trade names vs. IUPAC names) but lack public structural data, limiting direct comparisons .

- Methodological Gaps : Unlike CAS-registered compounds, UNIIs prioritize regulatory over experimental data, necessitating supplementary studies for full pharmacological profiling .

- Safety and Efficacy : Hazard profiles (e.g., H302 in CAS 1761-61-1) underscore the need for toxicological screening in UNII-classified substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.